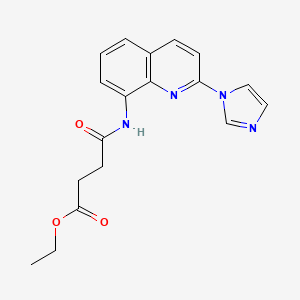
ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is a hybrid compound that combines the structural features of imidazole and quinoline. These types of compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The imidazole and quinoline moieties are known for their roles in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
The synthesis of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate typically involves a multi-step process. One common synthetic route includes:
N-acylation: The initial step involves the acylation of an imidazole derivative with an appropriate acylating agent.
N-alkylation: The next step is the alkylation of the acylated imidazole with a quinoline derivative.
Quaternization: The final step involves the quaternization of the nitrogen heterocycle to yield the desired product.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.
化学反応の分析
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole and quinoline moieties can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells or cell wall synthesis in bacteria .
類似化合物との比較
Ethyl 4-((2-(1H-imidazol-1-yl)quinolin-8-yl)amino)-4-oxobutanoate is unique due to its hybrid structure, combining both imidazole and quinoline features. Similar compounds include:
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
These compounds share some pharmacological properties but differ in their specific activities and applications.
特性
IUPAC Name |
ethyl 4-[(2-imidazol-1-ylquinolin-8-yl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)9-8-16(23)20-14-5-3-4-13-6-7-15(21-18(13)14)22-11-10-19-12-22/h3-7,10-12H,2,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXQGCNEYLXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-(3-methoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)
![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)

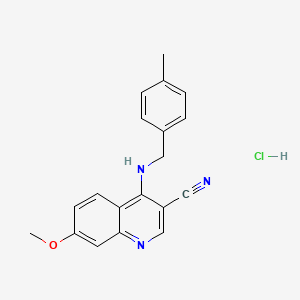
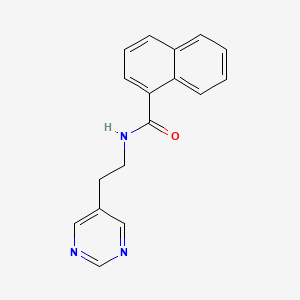
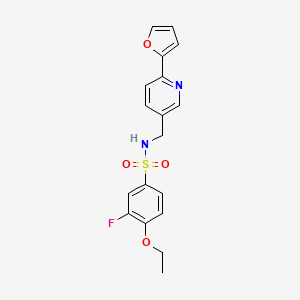
![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)
![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)
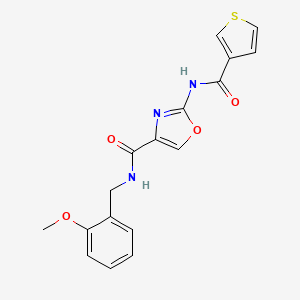
![3-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2643206.png)
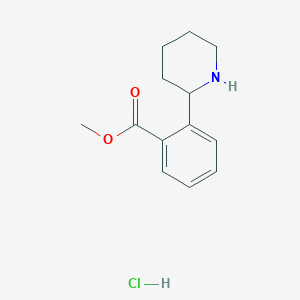
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)
![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)
